molecular formula C12H13ClO3 B8376527 2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester

2-(4-Chlorocarbonylphenyl)-2-methylpropionic acid methyl ester

Cat. No. B8376527
M. Wt: 240.68 g/mol
InChI Key: IELIKWNPYCGWTH-UHFFFAOYSA-N
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Patent
US07312214B2

Procedure details

The product obtained from Example 193, Step C (240.0 mg, 1.0 mmol) was treated with THF/H2O (1:1, 10 ml). The mixture was stirred at 60° C. for 2 hr. The reaction mixture was extracted with EtOAc, washed with 1N HCl, H2O and brine. Reverse phase HPLC purification provided 4-(1-methoxycarbonyl-1-methyl-ethyl)-benzoic acid as white solid. MS found: (M+1)+=223.1.
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([C:13](Cl)=[O:14])=[CH:9][CH:8]=1)([CH3:6])[CH3:5].C1C[O:20]CC1.O>>[CH3:1][O:2][C:3]([C:4]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([OH:20])=[O:14])=[CH:9][CH:8]=1)([CH3:6])[CH3:5])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
COC(C(C)(C)C1=CC=C(C=C1)C(=O)Cl)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with 1N HCl, H2O and brine
CUSTOM
Type
CUSTOM
Details
Reverse phase HPLC purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C(C)(C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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